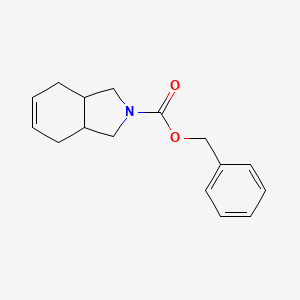
n-(6-Hydroxyhexyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Hydroxyhexyl)-4-methylbenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, with a hydroxyhexyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Hydroxyhexyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 6-amino-1-hexanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(6-Hydroxyhexyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxohexyl-4-methylbenzenesulfonamide.
Reduction: Formation of 6-aminohexyl-4-methylbenzenesulfonamide.
Substitution: Formation of 6-chlorohexyl-4-methylbenzenesulfonamide or other substituted derivatives.
科学的研究の応用
N-(6-Hydroxyhexyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(6-Hydroxyhexyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyhexyl chain allows for interactions with hydrophobic regions of proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(6-Hydroxyhexyl)trifluoroacetamide: Similar structure but with a trifluoroacetamide group instead of a sulfonamide group.
6-Hydroxyhexanoic acid: Contains a hydroxyhexyl chain but lacks the benzene ring and sulfonamide group.
N-(6-Hydroxyhexyl)guanidine: Features a guanidine group instead of a sulfonamide group.
Uniqueness
N-(6-Hydroxyhexyl)-4-methylbenzenesulfonamide is unique due to the presence of both a hydroxyhexyl chain and a sulfonamide group attached to a benzene ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-(6-hydroxyhexyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-12-6-8-13(9-7-12)18(16,17)14-10-4-2-3-5-11-15/h6-9,14-15H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZIILNWHKBYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Z)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-2-chlorophenol](/img/structure/B8010849.png)
![N'-[(1E)-(3-chlorophenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide](/img/structure/B8010861.png)
![N'-[(1E)-(3-hydroxyphenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide](/img/structure/B8010863.png)

![Tert-butyl 4-[(4-chlorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B8010884.png)
![Tert-butyl 4-[(2-chlorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B8010894.png)

![N-(pyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B8010903.png)
![4-chloro-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8010916.png)

![Benzyl 1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B8010933.png)

